molecular formula C11H16N2O4 B1683089 N-Boc-2-Maleimidoethylamine CAS No. 134272-63-2

N-Boc-2-Maleimidoethylamine

Cat. No. B1683089
M. Wt: 240.26 g/mol
InChI Key: SNYRFQCLCLMCCG-UHFFFAOYSA-N
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Patent
US07569706B2

Procedure details

A toluene solution of Mitsunobu reagent (diethyl azodicarboxylate) (1.106 g/ml, 8.2 mmol, 1.29 ml) was gradually added to a tetrahydrofuran solution (25 ml) of triphenylphosphine (2.15 g, 8.2 mmol) at −78° C. To the thus obtained solution, a tetrahydrofuran solution (5 ml) of (2-hydroxyethyl)carbamic acid tert-butyl ester (1.32 g, 8.2 mmol) and maleimide (794 mg, 8.2 mmol) was added, followed by stirring at −78° C. for 5 minutes and further stirring at room temperature for 36 hours. The thus obtained reaction solution was concentrated, ether was added thereto, and the formed precipitate was removed by filtration. The thus obtained filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 2-(maleimido)ethylcarbamic acid tert-butyl ester (531 mg, 2.53 mmol, yield 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mitsunobu reagent
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:27]([O:31][C:32](=[O:37])[NH:33][CH2:34][CH2:35]O)([CH3:30])([CH3:29])[CH3:28].[C:38]1(=[O:44])[NH:42][C:41](=[O:43])[CH:40]=[CH:39]1>O1CCCC1>[C:27]([O:31][C:32](=[O:37])[NH:33][CH2:34][CH2:35][N:42]1[C:38](=[O:44])[CH:39]=[CH:40][C:41]1=[O:43])([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Mitsunobu reagent
Quantity
1.29 mL
Type
reactant
Smiles
Name
Quantity
2.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCO)=O
Name
Quantity
794 mg
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at −78° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirring at room temperature for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
ether was added
CUSTOM
Type
CUSTOM
Details
the formed precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The thus obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCN1C(C=CC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.53 mmol
AMOUNT: MASS 531 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.